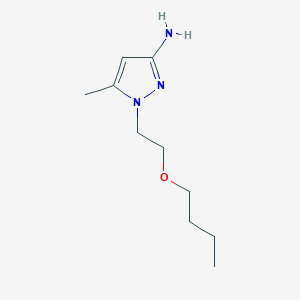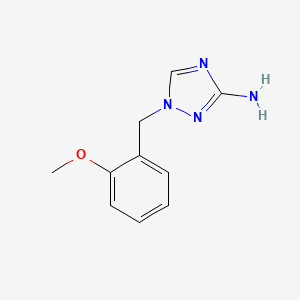
1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 2-methoxybenzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents are often employed.
Major Products Formed:
Oxidation: Formation of 1-(2-Hydroxybenzyl)-1h-1,2,4-triazol-3-amine.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of various substituted triazole compounds depending on the nucleophile used.
科学的研究の応用
1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The methoxybenzyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The triazole ring can interact with metal ions or other biomolecules, potentially disrupting normal cellular functions and leading to its bioactive effects.
類似化合物との比較
- 1-(2-Hydroxybenzyl)-1h-1,2,4-triazol-3-amine
- 1-(2-Chlorobenzyl)-1h-1,2,4-triazol-3-amine
- 1-(2-Nitrobenzyl)-1h-1,2,4-triazol-3-amine
Comparison: 1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
1-[(2-methoxyphenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-9-5-3-2-4-8(9)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) |
InChIキー |
WPHYNJFOYUYTPM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
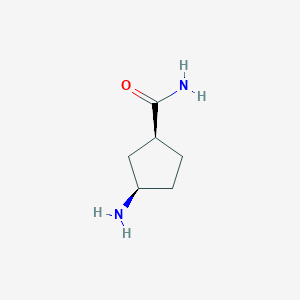
![2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride](/img/structure/B13481980.png)

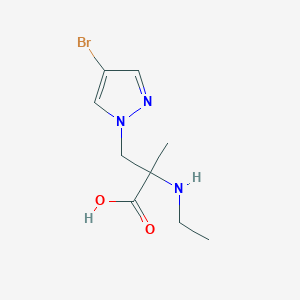

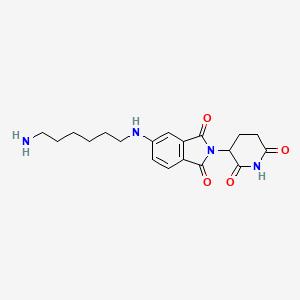
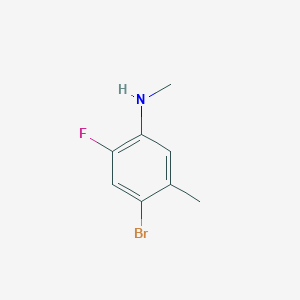
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)


![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)
